

# Spectroscopic Profile of 1-(2-Hydroxyethyl)pyrrole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)pyrrole

Cat. No.: B1353797

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Hydroxyethyl)pyrrole**, also known as 2-(1H-pyrrol-1-yl)ethanol. Due to the prevalence of similar compounds in the literature, particularly 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, this document focuses on clarifying and presenting the available data for the specified molecule (CAS Number: 6953-43-1, Molecular Formula: C<sub>6</sub>H<sub>9</sub>NO).

## Spectroscopic Data Summary

While extensive experimental spectroscopic data for **1-(2-Hydroxyethyl)pyrrole** is not widely published, this section compiles available information and provides context based on related structures.

## Mass Spectrometry

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Parameter	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	-
Molecular Weight	111.14 g/mol	[Commercial Supplier Data]
Predicted m/z	[M+H] <sup>+</sup> : 112.0757	[Predicted Data]

Note: Experimental mass spectrometry data is not readily available in the cited literature. The provided m/z value is based on prediction.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

<sup>1</sup>H NMR and <sup>13</sup>C NMR:

Specific, experimentally determined <sup>1</sup>H and <sup>13</sup>C NMR data for **1-(2-Hydroxyethyl)pyrrole** is not available in the reviewed public literature. However, based on the known chemical shifts of pyrrole and ethanol fragments, the following are expected proton and carbon environments:

- Pyrrole Ring Protons: Two distinct signals corresponding to the α- and β-protons of the pyrrole ring.
- Ethyl Chain Protons: Signals for the methylene groups adjacent to the nitrogen and the hydroxyl group.
- Hydroxyl Proton: A signal that may be broad and its chemical shift can be solvent-dependent.
- Pyrrole Ring Carbons: Signals for the α- and β-carbons of the pyrrole ring.
- Ethyl Chain Carbons: Signals for the two carbons of the ethyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Expected Characteristic IR Absorptions:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H Stretch (Alcohol)	3200-3600 (broad)
C-H Stretch (Aromatic/Alkane)	2850-3100
C=C Stretch (Pyrrole Ring)	~1500-1600
C-N Stretch (Pyrrole Ring)	~1000-1350
C-O Stretch (Alcohol)	~1000-1260

Note: This is a generalized prediction. Specific peak positions can vary.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-(2-Hydroxyethyl)pyrrole** are not explicitly published. However, the following sections describe generalized procedures for the synthesis and spectroscopic analysis of pyrrole derivatives, which would be applicable.

### Synthesis of 1-(2-Hydroxyethyl)pyrrole

A common method for the N-alkylation of pyrrole involves its reaction with a suitable alkyl halide in the presence of a base.

General Procedure:

- Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium hydroxide (KOH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Deprotonation: The mixture is stirred at room temperature to allow for the deprotonation of the pyrrole nitrogen.
- Alkylation: 2-Chloroethanol or a similar 2-haloethanol is added dropwise to the reaction mixture.

- Reaction Monitoring: The reaction is heated and monitored by thin-layer chromatography (TLC) until completion.
- Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A 5-10 mg sample of purified **1-(2-Hydroxyethyl)pyrrole** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate and the solvent allowed to evaporate. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a disc.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

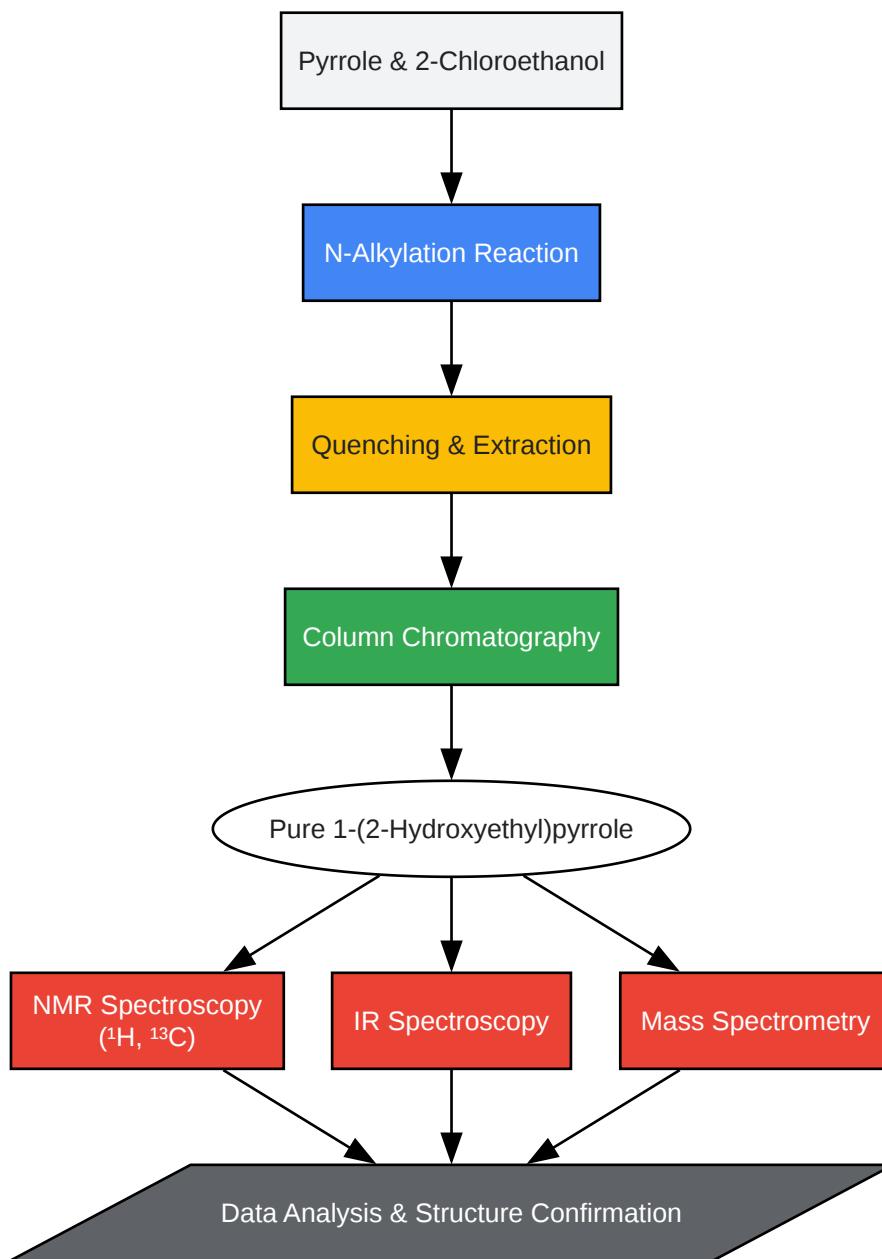
- Data Analysis: The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized using a suitable technique such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

## Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a pyrrole derivative like **1-(2-Hydroxyethyl)pyrrole**.



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Caption: General workflow for the synthesis and spectroscopic analysis of **1-(2-Hydroxyethyl)pyrrole**.

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